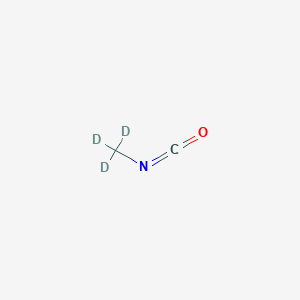
Methyl-D3 isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-D3 isocyanate is a deuterated form of methyl isocyanate, an organic compound with the molecular formula CD3NCO. It is a colorless, highly volatile, and toxic liquid used primarily as an intermediate in the production of pesticides and polyurethane foams. The deuterated version, this compound, is used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Methyl-D3 isocyanate can be synthesized through several methods. One common method involves the reaction of deuterated methylamine (CD3NH2) with phosgene (COCl2). The reaction proceeds as follows:
CD3NH2 + COCl2 → CD3NCO + 2HCl
This reaction is typically carried out under controlled conditions to ensure safety and maximize yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of deuterated methylamine and phosgene into a reactor, where the reaction occurs. The product is then purified through distillation to remove impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
Methyl-D3 isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated methylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often catalyzed by acids or bases.
Aminolysis: Amines such as aniline or methylamine, usually at room temperature.
Major Products
Hydrolysis: Deuterated methylamine (CD3NH2) and carbon dioxide (CO2).
Alcoholysis: Deuterated urethanes.
Aminolysis: Deuterated ureas.
科学的研究の応用
Methyl-D3 isocyanate is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways due to its isotopic labeling.
Biology: Investigating the effects of isocyanates on biological systems.
Medicine: Researching potential therapeutic uses and toxicological effects.
Industry: Developing new materials and products, such as deuterated polymers and foams.
作用機序
The mechanism of action of Methyl-D3 isocyanate involves its high reactivity with nucleophiles. The compound readily reacts with water, alcohols, and amines, leading to the formation of carbamic acids, urethanes, and ureas, respectively. These reactions are often catalyzed by acids or bases and proceed through nucleophilic attack on the carbon atom of the isocyanate group.
類似化合物との比較
Similar Compounds
Methyl isocyanate (CH3NCO): The non-deuterated form, used in similar applications but without isotopic labeling.
Ethyl isocyanate (C2H5NCO): Similar structure but with an ethyl group instead of a methyl group.
Phenyl isocyanate (C6H5NCO): Contains a phenyl group, used in different applications due to its aromatic nature.
Uniqueness
Methyl-D3 isocyanate is unique due to its deuterium labeling, which makes it valuable for studying reaction mechanisms and pathways. The presence of deuterium allows researchers to trace the compound’s behavior in chemical reactions and biological systems more accurately than with non-deuterated analogs.
特性
CAS番号 |
74829-45-1 |
|---|---|
分子式 |
C2H3NO |
分子量 |
60.07 g/mol |
IUPAC名 |
trideuterio(isocyanato)methane |
InChI |
InChI=1S/C2H3NO/c1-3-2-4/h1H3/i1D3 |
InChIキー |
HAMGRBXTJNITHG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N=C=O |
正規SMILES |
CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
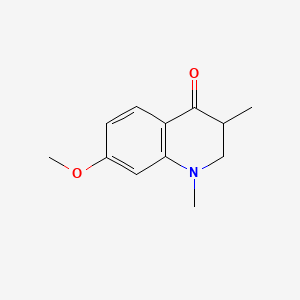
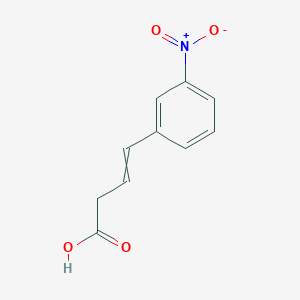

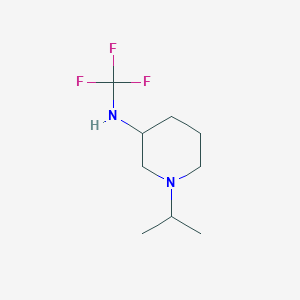
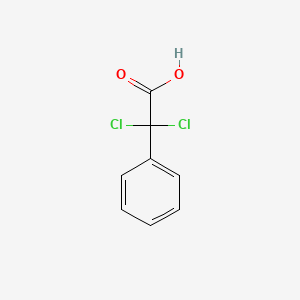
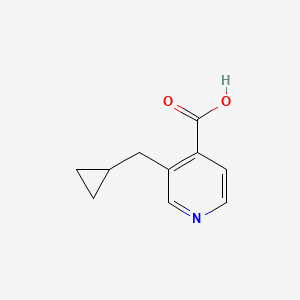

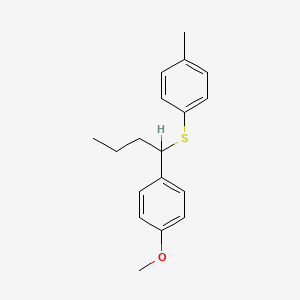
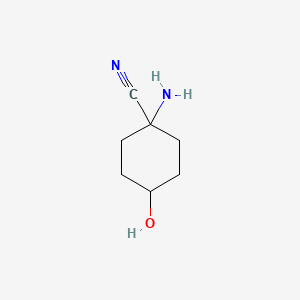

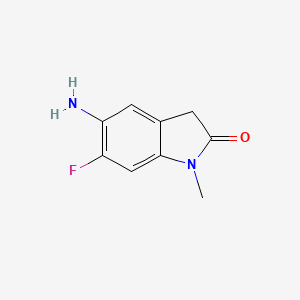
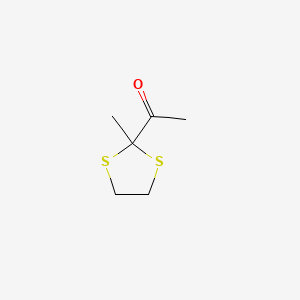
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
